molecular formula C19H28N4O3 B6417902 1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione CAS No. 899997-40-1

1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione

Cat. No.: B6417902
CAS No.: 899997-40-1
M. Wt: 360.5 g/mol
InChI Key: KSIXNTYNFXBETF-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines elements of purine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione typically involves multi-step organic reactions. The initial steps often include the formation of the purine ring, followed by the introduction of the oxazole moiety. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a particular biochemical pathway or its therapeutic effects in medicine.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-trimethylxanthine (caffeine): Shares a similar purine structure but lacks the oxazole ring.

    1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Another purine derivative with different substituents.

Uniqueness

1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is unique due to its combination of purine and oxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,7,8-trimethyl-2-nonylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-5-6-7-8-9-10-11-12-22-17(24)15-16(21(4)19(22)25)20-18-23(15)13(2)14(3)26-18/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIXNTYNFXBETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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